molecular formula C24H13NO7 B12286305 1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-

1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-

Cat. No.: B12286305
M. Wt: 427.4 g/mol
InChI Key: PYXSQLGBIDYSMB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- involves the reaction of fluorescein with maleimide. The reaction typically occurs in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled conditions . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- involves the reaction of its maleimide group with sulfhydryl groups in proteins and other molecules. This reaction forms a stable thioether bond, resulting in the labeling of the target molecule . The labeled molecules can then be detected using fluorescence-based techniques, as the compound exhibits strong fluorescence properties with excitation and emission wavelengths of 494 nm and 518 nm, respectively .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- is unique due to its high reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:

These compounds share some functional similarities but differ in their specific reactivity and applications.

Properties

Molecular Formula

C24H13NO7

Molecular Weight

427.4 g/mol

IUPAC Name

1-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)pyrrole-2,5-dione

InChI

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)31-20-11-14(27)3-6-17(20)24(16)18-9-12(1-4-15(18)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H

InChI Key

PYXSQLGBIDYSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O

Origin of Product

United States

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